molecular formula C11H24N2 B1296556 4-(2-Diethylaminoethyl)piperidine CAS No. 64168-10-1

4-(2-Diethylaminoethyl)piperidine

Cat. No.: B1296556
CAS No.: 64168-10-1
M. Wt: 184.32 g/mol
InChI Key: LKFIRLHXHMMYGO-UHFFFAOYSA-N
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Description

4-(2-Diethylaminoethyl)piperidine is a chemical compound that belongs to the family of piperidines. It has garnered interest among the scientific community due to its broad range of applications in different fields of research and industry. This compound is known for its unique structure, which includes a piperidine ring substituted with a diethylaminoethyl group.

Biochemical Analysis

Biochemical Properties

4-(2-Diethylaminoethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme monoamine oxidase (MAO), where it acts as an inhibitor. This interaction is crucial as it affects the breakdown of monoamines, which are important neurotransmitters in the brain. The compound also interacts with cholinesterase receptors, particularly acetylcholinesterase (AChE), where it binds to the catalytic site and inhibits the enzyme’s activity. These interactions highlight the potential of this compound in modulating neurotransmitter levels and influencing neurological functions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine. This modulation can lead to changes in gene expression and cellular metabolism. Additionally, the compound has been observed to have anti-inflammatory properties, which can impact immune cells by reducing the production of pro-inflammatory cytokines. These effects on cell function and signaling pathways underscore the potential therapeutic applications of this compound in treating neurological and inflammatory disorders .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to the active sites of enzymes such as monoamine oxidase and acetylcholinesterase, inhibiting their activity. This inhibition leads to an increase in the levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall effects on cellular function and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression. These temporal effects are important for understanding the potential long-term applications and stability of this compound in research and therapeutic settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce inflammation without significant adverse effects. At higher doses, it can lead to toxicity, including liver damage and neurotoxicity. These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, where it undergoes oxidative deamination and hydroxylation. These metabolic processes result in the formation of several metabolites, which can be further conjugated and excreted. The compound’s metabolism can affect its bioavailability and overall efficacy, making it important to understand these pathways for optimizing its use in therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins, which facilitate its uptake and distribution within cells. Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, which can influence its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the nucleus, where it may influence gene expression by interacting with transcription factors and other regulatory proteins. The localization of this compound within specific cellular compartments is important for understanding its mechanism of action and potential therapeutic applications .

Preparation Methods

The synthesis of 4-(2-Diethylaminoethyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 2-diethylaminoethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-(2-Diethylaminoethyl)piperidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperidines and amines.

Scientific Research Applications

4-(2-Diethylaminoethyl)piperidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is utilized in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: It has potential therapeutic applications, including its use in the development of new drugs targeting specific biological pathways.

    Industry: In industrial settings, this compound is used in the production of various chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

4-(2-Diethylaminoethyl)piperidine can be compared with other similar compounds, such as:

    Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Piperidine: The parent compound, which serves as a building block for many pharmaceuticals and has various biological activities.

    N-(piperidine-4-yl) benzamide: A compound with anticancer properties, showing the versatility of the piperidine scaffold in drug development.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N,N-diethyl-2-piperidin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-3-13(4-2)10-7-11-5-8-12-9-6-11/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFIRLHXHMMYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304570
Record name 4-(2-DIETHYLAMINOETHYL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64168-10-1
Record name NSC166305
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-DIETHYLAMINOETHYL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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